Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate
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Overview
Description
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is a complex organic compound that features multiple Boc-protected amino groups. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its dual Boc-protection, which makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate typically involves multiple steps, starting with the protection of amino groups using Boc anhydride. The reaction conditions often include the use of bases such as diisopropylethylamine in solvents like tetrahydrofuran, conducted at temperatures ranging from 0°C to 20°C . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring high yields and purity.
Chemical Reactions Analysis
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like KMnO₄ or OsO₄.
Reduction: Commonly uses reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Involves nucleophiles like RLi or RMgX.
Deprotection: Boc groups can be removed under acidic conditions, often using HCl or trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields the free amine, which can then participate in further reactions.
Scientific Research Applications
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potentially in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate primarily involves its role as a protected intermediate. The Boc groups protect the amino functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine groups can interact with various molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and peptides, such as:
N-Boc-2-bromoethyl-amine: Used in similar synthetic applications.
N-Boc-2-aminoacetaldehyde: Another Boc-protected intermediate used in organic synthesis.
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is unique due to its dual Boc-protection, which provides enhanced stability and selectivity in multi-step synthesis processes.
Properties
Molecular Formula |
C22H40N2O8S |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 4-[4-ethoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H40N2O8S/c1-9-29-17(25)15(23-19(27)31-21(3,4)5)11-13-33-14-12-16(18(26)30-10-2)24-20(28)32-22(6,7)8/h15-16H,9-14H2,1-8H3,(H,23,27)(H,24,28) |
InChI Key |
ZMOJYDTVZMRELO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCSCCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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